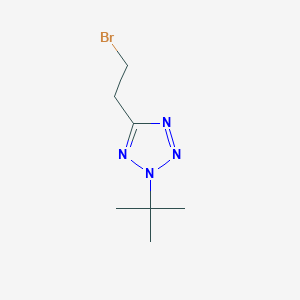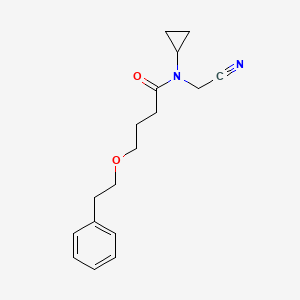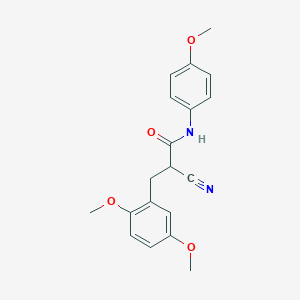
1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine” is likely a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
While specific synthesis methods for “1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine” were not found, pyrazole compounds can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
科学的研究の応用
Synthesis and Antimicrobial Activity
A significant application of related pyridine derivatives includes the synthesis of new compounds with potential antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives, showing variable and modest activity against bacteria and fungi. This study underscores the versatility of pyridine derivatives in generating new molecules with potential therapeutic applications (Patel, Agravat, & Shaikh, 2011).
Herbicide Phytotoxicity and Soil Interaction
Research on pyridine derivatives extends into agricultural sciences, where these compounds are evaluated for their phytotoxicity and interaction with soil properties. Harrison, Weber, and Baird (1976) explored the phytotoxicity of various herbicides, including propachlor (3-chloro-N-isopropylacetanilide), in relation to soil properties, demonstrating the environmental considerations necessary when applying such chemicals (Harrison, Weber, & Baird, 1976).
Ecological Risk Assessment
Solomon et al. (1996) provided a comprehensive ecological risk assessment of atrazine, a widely used pesticide with a structure similar to the query compound, in North American surface waters. Their findings contribute to understanding the environmental impact of such chemicals and inform regulatory and mitigation strategies (Solomon et al., 1996).
Nootropic Agents
The synthesis of nootropic agents, substances that may improve cognitive function, is another area of application for pyridine and piperazine derivatives. Valenta, Urban, Taimr, and Polívka (1994) explored the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds, highlighting the chemical versatility and potential therapeutic uses of these derivatives (Valenta, Urban, Taimr, & Polívka, 1994).
Spin-Transitions in Iron(II) Complexes
Research by Pritchard et al. (2009) on the synthesis of pyridine derivatives like 2,6-bis(4-chloropyrazol-1-yl)pyridine and their application in creating iron(II) complexes that exhibit spin-transitions illustrates the compound's potential in material science and molecular electronics (Pritchard et al., 2009).
Safety and Hazards
将来の方向性
While specific future directions for “1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine” were not found, pyrazole compounds continue to be a focus of research due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
作用機序
Target of Action
The primary target of 1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine is the ryanodine receptor . This receptor plays a crucial role in the regulation of intracellular calcium levels .
Mode of Action
1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine operates by a highly specific biochemical mode of action. It binds and activates ryanodine receptors, leading to a change in the intracellular calcium concentration .
Biochemical Pathways
The activation of ryanodine receptors by 1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine results in the depletion of intracellular calcium stores . This depletion disrupts the normal biochemical pathways within the cell, particularly those that rely on calcium as a signaling molecule.
Pharmacokinetics
Related compounds such as chlorantraniliprole have been shown to be extensively metabolized and excreted in the urine and faeces
Result of Action
The binding and activation of ryanodine receptors by 1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine lead to muscle paralysis and death . This is due to the disruption of calcium signaling, which is essential for muscle contraction.
特性
IUPAC Name |
1-(3-chloropyridin-2-yl)-4-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c1-10(2)15-6-8-16(9-7-15)12-11(13)4-3-5-14-12/h3-5,10H,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVZOLDNLIWNSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=C(C=CC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dimethyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2398660.png)
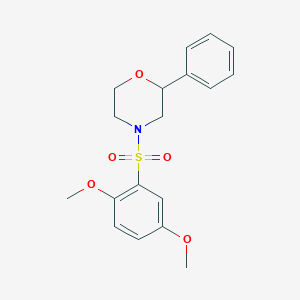
![2-(4-Bromophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2398663.png)
![3-(4-chlorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2398664.png)
![2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2398665.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2398666.png)
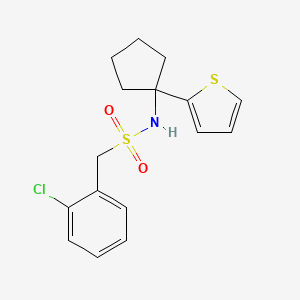
![3-{[(2,2-dimethylpropanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2398669.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2398670.png)
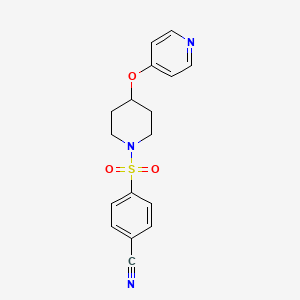
![(E)-4-(Dimethylamino)-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]but-2-enamide](/img/structure/B2398676.png)
